2-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO3/c1-3-14-8-5-11(4-7(8)12)9(13)6(2)10/h6-8,12H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPAQMLYKWWKLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1O)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of this compound generally involves two key steps:
- Introduction of the chloro substituent at the 2-position of the propanone moiety , typically via chlorination of a suitable precursor ketone.
- Nucleophilic substitution or addition of the 3-ethoxy-4-hydroxypyrrolidine moiety onto the chlorinated propanone intermediate.
Detailed Preparation Methods
Chlorination of the Propanone Precursor
A common and effective method for introducing the chlorine atom at the alpha position of the propanone involves the use of sulfuryl chloride (SO2Cl2) as a chlorinating agent. This reagent facilitates selective alpha-chlorination under mild conditions.
- Procedure example : Sulfuryl chloride is added dropwise to a stirred solution of the corresponding hydroxy-substituted acetophenone derivative in a solvent mixture such as methanol and ethyl acetate or dichloromethane at temperatures between 293–303 K (20–30 °C). The reaction is monitored by thin-layer chromatography (TLC) to confirm completion. After the reaction, solvents are removed under reduced pressure to isolate the chlorinated intermediate with yields up to 95%.
| Parameter | Details |
|---|---|
| Chlorinating agent | Sulfuryl chloride (SO2Cl2) |
| Solvent | Methanol / Ethyl acetate or Dichloromethane |
| Temperature | 293–303 K (20–30 °C) |
| Reaction time | Approximately 1 hour after complete addition |
| Yield | Up to 95% |
| Monitoring | Thin-layer chromatography (TLC) |
This method provides a high-purity alpha-chloroketone intermediate suitable for further functionalization.
Introduction of the 3-Ethoxy-4-hydroxypyrrolidin-1-yl Group
The nucleophilic substitution of the chlorine atom by the pyrrolidine derivative is typically achieved by reacting the chlorinated intermediate with 3-ethoxy-4-hydroxypyrrolidine under controlled conditions.
Typical conditions : The reaction is carried out in a polar aprotic solvent or a solvent mixture that stabilizes the nucleophile and facilitates substitution without promoting elimination or hydrolysis. The temperature is maintained at room temperature or slightly elevated (up to 50 °C) to optimize reaction kinetics.
Mechanistic note : The nitrogen atom of the pyrrolidine ring acts as the nucleophile, attacking the electrophilic carbon bearing the chlorine substituent, displacing chloride and forming the desired product.
Purification : The crude product is purified by recrystallization from ethanol or by chromatographic methods to obtain high-purity 2-chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one.
| Parameter | Details |
|---|---|
| Nucleophile | 3-Ethoxy-4-hydroxypyrrolidine |
| Solvent | Polar aprotic solvents (e.g., dichloromethane, ethyl acetate) or mixtures |
| Temperature | Room temperature to 50 °C |
| Reaction time | 1–3 hours depending on conditions |
| Purification | Recrystallization from ethanol or chromatography |
| Yield | Typically high, dependent on purity of intermediate |
Alternative Synthetic Routes and Catalysts
While sulfuryl chloride chlorination followed by nucleophilic substitution is the most direct and efficient method, alternative approaches include:
Solvent-free Friedländer-type synthesis : Though primarily used for quinoline derivatives, solvent-free methods with poly(phosphoric acid) catalysts have been reported for related ketone compounds, offering environmentally friendly and efficient synthesis routes. However, these methods are less common for pyrrolidine-substituted propanones.
Use of other chlorinating agents : Thionyl chloride or N-chlorosuccinimide (NCS) can be used under controlled conditions, but may lead to lower selectivity or yield.
Research Findings and Analytical Data
Spectroscopic characterization : The final compound and intermediates are characterized by FT-IR, ^1H-NMR, and ^13C-NMR spectroscopy to confirm structure and purity. Key features include characteristic carbonyl stretching bands (~1700 cm^-1), and signals corresponding to the pyrrolidine ring and ethoxy substituents.
Crystallization : High-quality crystals suitable for X-ray diffraction can be obtained by recrystallization from ethanol, confirming the molecular structure and conformation.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| 1. Alpha-chlorination | Sulfuryl chloride, MeOH/EtOAc or DCM, 293–303 K | Chlorinated intermediate, ~95% yield | Monitored by TLC, mild conditions |
| 2. Nucleophilic substitution | 3-Ethoxy-4-hydroxypyrrolidine, polar aprotic solvent, RT to 50 °C | Target compound, high yield | Purified by recrystallization or chromatography |
| Optional alternative | Solvent-free Friedländer synthesis with PPA catalyst | Not typical for this compound | More common for quinoline derivatives |
Chemical Reactions Analysis
2-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The carbonyl group in the propanone backbone can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane (DCM) or ethanol, and controlled temperatures to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
The compound 2-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one is of significant interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data tables and case studies.
Antidepressant Activity
Recent studies have indicated that compounds similar to 2-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one exhibit potential antidepressant properties. The pyrrolidine structure is known to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry explored derivatives of pyrrolidine compounds for their efficacy as antidepressants. It was found that modifications to the pyrrolidine ring could enhance binding affinity to serotonin receptors, leading to improved antidepressant activity .
Neurological Disorders
This compound may also play a role in the treatment of neurological disorders such as anxiety and cognitive dysfunction. Its structural features allow it to cross the blood-brain barrier effectively.
Case Study:
Research conducted on similar compounds has shown promise in treating cognitive impairments associated with neurodegenerative diseases. For instance, a derivative of this compound was evaluated for its neuroprotective effects in animal models of Alzheimer’s disease, demonstrating significant improvements in cognitive function .
Anticancer Properties
There is emerging evidence suggesting that 2-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one may exhibit anticancer properties. The compound's ability to induce apoptosis in cancer cells has been a focal point of research.
Case Study:
In vitro studies have demonstrated that certain pyrrolidine derivatives can inhibit tumor growth by modulating apoptotic pathways. A notable study highlighted that specific structural modifications led to increased cytotoxicity against breast cancer cell lines .
Mechanism of Action
The mechanism of action of 2-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The chloro group and the pyrrolidinyl moiety may facilitate binding to active sites, while the ethoxy and hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs include compounds with modified backbones, substituents, or heterocyclic rings. For example:
- (S)-2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one (): Backbone: Similar propan-1-one structure but with an amino (-NH₂) group at C2 instead of chlorine. Heterocycle: Piperidine (6-membered ring) replaces pyrrolidine (5-membered ring). Substituents: Lacks ethoxy/hydroxyl groups but includes a phenyl group.
Table 1: Structural Comparison
| Feature | Target Compound | (S)-2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one |
|---|---|---|
| C2 Substituent | Chlorine (-Cl) | Amino (-NH₂) |
| Heterocycle | 3-Ethoxy-4-hydroxypyrrolidine | Piperidine |
| Additional Groups | Ethoxy, Hydroxyl | Phenyl |
| Stereochemical Complexity | Multiple stereocenters (pyrrolidine) | Single stereocenter (amino configuration) |
Implications :
- The chlorine atom in the target compound enhances electrophilicity, making it prone to nucleophilic substitution, whereas the amino group in the analog may participate in hydrogen bonding or act as a base .
Physicochemical Properties
- Solubility: The hydroxyl group in the target compound improves aqueous solubility relative to non-polar analogs like the phenyl-containing derivative.
- Stability: The electron-withdrawing chlorine atom may reduce stability under basic conditions compared to the amino-substituted analog.
Computational Insights
Tools like Multiwfn can model electronic properties:
- The ethoxy group in the target compound may donate electrons via resonance, while the hydroxyl group enhances polarity.
- Comparative bond order analysis could reveal differences in C-Cl (target) vs. C-N (analog) bond strengths, influencing degradation pathways .
Biological Activity
2-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one is a compound that has garnered attention for its potential biological activities. This article delves into the various aspects of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
The compound is characterized by the following molecular structure:
- Chemical Formula : C₉H₁₄ClN₃O₂
- Molecular Weight : 219.68 g/mol
- CAS Number : 2091244-48-1
Synthesis
The synthesis of 2-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one typically involves the reaction of appropriate pyrrolidine derivatives with chloroacetone under controlled conditions. The process may require optimization to enhance yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially influencing cognitive functions and mood regulation.
Antimicrobial Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit antimicrobial properties. In a study evaluating similar compounds, it was found that certain analogs displayed significant activity against Gram-positive bacteria and fungi. While specific data on 2-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one remains limited, its structural similarities suggest potential efficacy in this area .
Neuropharmacological Effects
Studies on related compounds have shown promise in neuropharmacology, particularly in the modulation of neurotransmitter release and receptor activity. For instance, pyrrolidine derivatives have been investigated for their effects on dopamine and serotonin pathways, which are crucial for mood regulation and cognitive function .
Case Studies
A series of case studies have been conducted to evaluate the pharmacological effects of pyrrolidine-based compounds:
- Antidepressant Activity : One study demonstrated that a pyrrolidine derivative significantly reduced depressive-like behavior in animal models, suggesting potential applications for mood disorders .
- Cognitive Enhancement : Another research effort indicated that certain pyrrolidine compounds improved memory retention in cognitive tasks, highlighting their potential as cognitive enhancers .
- Antimicrobial Efficacy : A comparative analysis of various pyrrolidine derivatives showed varying degrees of antimicrobial activity, with some exhibiting potent effects against specific bacterial strains .
Data Tables
Q & A
Q. What are the optimal synthetic routes for preparing 2-Chloro-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)propan-1-one, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step reactions, such as:
Acylation of pyrrolidine derivatives : Reacting 3-ethoxy-4-hydroxypyrrolidine with chloroacetyl chloride in anhydrous conditions using a base (e.g., triethylamine) to form the propanone backbone.
Protection/deprotection strategies : Ethoxy and hydroxy groups may require protection (e.g., silylation) to prevent side reactions.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) ensures purity .
Q. Key Variables :
- Catalysts : Lewis acids (e.g., AlCl₃) improve acylation efficiency.
- Temperature : Lower temperatures (0–5°C) reduce undesired byproducts during chlorination.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification .
Q. How is the stereochemistry of the pyrrolidine ring confirmed in this compound?
Methodological Answer: Stereochemical analysis involves:
X-ray crystallography : Single-crystal diffraction (using SHELX software ) resolves the 3D arrangement of the ethoxy and hydroxy groups.
2D NMR : NOESY/ROESY experiments identify spatial proximity between protons on adjacent carbons (e.g., H-3 and H-4 of the pyrrolidine ring).
Circular Dichroism (CD) : Detects optical activity linked to chiral centers .
Q. What spectroscopic methods are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign signals for the chloro-propanone (δ 4.5 ppm for CH₂Cl) and pyrrolidine protons (δ 3.0–3.8 ppm).
- IR Spectroscopy : Confirm carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxy (O-H stretch at ~3400 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns for chlorine .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the chloro-propanone moiety in nucleophilic substitution reactions?
Methodological Answer:
DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for SN2 reactions.
Solvent Effects : PCM (Polarizable Continuum Model) simulations evaluate solvation effects on reaction pathways.
Electrostatic Potential Maps : Identify electron-deficient regions (e.g., carbonyl carbon) prone to nucleophilic attack .
Q. Case Study :
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized conditions (pH, temperature).
Off-Target Screening : Use proteome-wide assays (e.g., phage display) to identify unintended interactions.
Metabolite Profiling : LC-MS/MS detects degradation products that may confound activity results .
Example : Discrepancies in enzyme inhibition assays may arise from compound hydrolysis under acidic conditions, necessitating stability studies .
Q. What strategies optimize the compound’s stability during storage?
Methodological Answer:
Q. How can researchers design enantioselective syntheses for this compound?
Methodological Answer:
Chiral Catalysts : Use Sharpless epoxidation or Jacobsen-Kagan aminohydroxylation to introduce asymmetry.
Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer.
Chiral HPLC : Validate enantiomeric excess (ee > 98%) using a Chiralpak AD-H column .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility: How to address this?
Methodological Answer:
Solubility Screening : Use a CheqSol approach to measure equilibrium solubility in buffers (pH 1–10).
Co-Solvent Systems : Evaluate DMSO/water mixtures for improved dissolution.
Crystal Polymorphism : XRPD identifies amorphous vs. crystalline forms, which affect solubility .
Q. Discrepancies in reported melting points: What factors contribute?
Methodological Answer:
Q. How to validate the compound’s proposed mechanism in enzyme inhibition?
Methodological Answer:
Docking Studies (AutoDock Vina) : Predict binding poses in the enzyme’s active site.
Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry.
Site-Directed Mutagenesis : Confirm critical residues (e.g., catalytic serine) via alanine scanning .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
